
Methyl l-arabinofuranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl l-arabinofuranoside is a chemical compound derived from arabinose, a five-carbon sugar. It is a methylated form of l-arabinofuranose, where the hydroxyl group at the anomeric carbon is replaced by a methoxy group. This compound is of significant interest due to its role in various biochemical and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: Methyl l-arabinofuranoside can be synthesized through the methylation of l-arabinofuranose. The process typically involves the reaction of l-arabinofuranose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is then purified through crystallization or distillation.
化学反応の分析
Types of Reactions: Methyl l-arabinofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arabinonic acid derivatives.
Reduction: Reduction reactions can convert it into arabinitol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Arabinonic acid derivatives.
Reduction: Arabinitol derivatives.
Substitution: Various substituted arabinofuranosides depending on the nucleophile used.
科学的研究の応用
Methyl l-arabinofuranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including oligosaccharides and glycosides.
Biology: The compound serves as a substrate for studying the activity of enzymes such as arabinofuranosidases.
Medicine: It is investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
Industry: this compound is used in the production of biodegradable polymers and as an additive in food and cosmetic products.
作用機序
The mechanism of action of methyl l-arabinofuranoside involves its interaction with specific enzymes and molecular targets. For instance, when used as a substrate for arabinofuranosidases, the enzyme catalyzes the hydrolysis of the glycosidic bond, releasing arabinose and methanol. This reaction is crucial for the degradation of hemicelluloses in plant biomass, facilitating the conversion of lignocellulosic materials into fermentable sugars.
類似化合物との比較
Methyl d-arabinofuranoside: Similar in structure but differs in the stereochemistry of the arabinose moiety.
Methyl xylopyranoside: Another methylated sugar derivative but with a six-membered ring structure.
Methyl glucopyranoside: A methylated form of glucose with different chemical properties.
Uniqueness: Methyl l-arabinofuranoside is unique due to its specific stereochemistry and its role in the degradation of hemicelluloses. Its ability to act as a substrate for specific enzymes makes it valuable in biochemical research and industrial applications.
特性
CAS番号 |
13039-64-0 |
|---|---|
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC名 |
(2S,3R,4R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1 |
InChIキー |
NALRCAPFICWVAQ-NSHGFSBMSA-N |
異性体SMILES |
COC1[C@@H]([C@H]([C@@H](O1)CO)O)O |
正規SMILES |
COC1C(C(C(O1)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


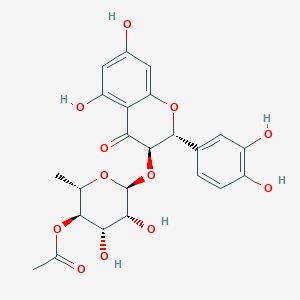
![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
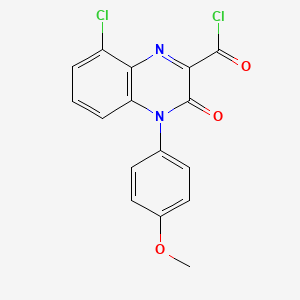
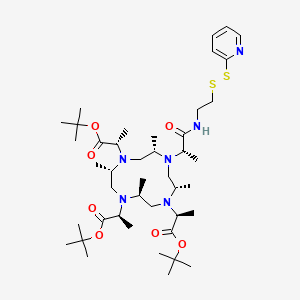
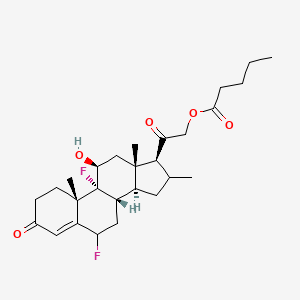

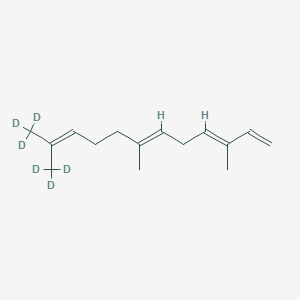
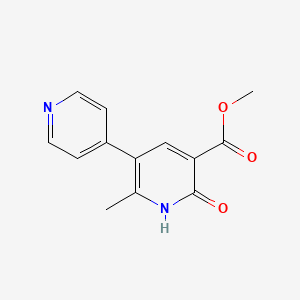

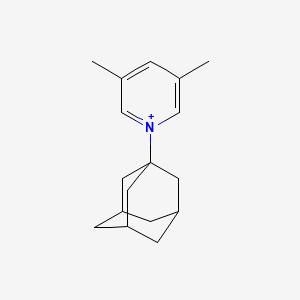


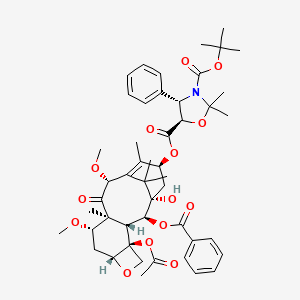
![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
